Cas no 4513-01-3 (5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine)

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a dibenzazepine derivative with a tricyclic structure, featuring a central seven-membered azepine ring fused to two benzene rings. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) active agents. Its rigid, planar structure enhances binding affinity to biological targets, while the methyl substitution at the 5-position influences stereoelectronic properties, optimizing pharmacokinetic profiles. The dihydro form improves stability compared to fully unsaturated analogs, making it suitable for controlled synthetic applications. Its versatility in medicinal chemistry research underscores its utility in designing novel therapeutic compounds, particularly in neurology and psychiatry.
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine structure
4513-01-3 structure
商品名:5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
CAS番号:4513-01-3
MF:C15H15N
メガワット:209.2863
CID:1092411
PubChem ID:4461135

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine 化学的及び物理的性質

名前と識別子

    • 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
    • 11-methyl-5,6-dihydrobenzo[b][1]benzazepine
    • 2-methyl-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(15),3,5,7,11,13-hexaene
    • 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
    • 4513-01-3
    • AKOS003345951
    • InChI=1/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H
    • G70822
    • SCHEMBL2604390
    • インチ: InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3
    • InChIKey: VTSFLGMBTHXJSM-UHFFFAOYSA-N
    • ほほえんだ: CN1C2=CC=CC=C2CCC3=CC=CC=C31

計算された属性

  • せいみつぶんしりょう: 209.120449483g/mol
  • どういたいしつりょう: 209.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00I8Y9-250mg
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
4513-01-3 95%
250mg
$117.00 2024-05-02
1PlusChem
1P00I8Y9-100mg
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
4513-01-3 95%
100mg
$69.00 2024-05-02
1PlusChem
1P00I8Y9-1g
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
4513-01-3 95%
1g
$296.00 2024-05-02
Aaron
AR00I96L-250mg
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
4513-01-3 95%
250mg
$114.00 2025-02-13
Aaron
AR00I96L-1g
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
4513-01-3 95%
1g
$307.00 2025-02-13
Aaron
AR00I96L-100mg
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
4513-01-3 95%
100mg
$67.00 2025-02-13
Alichem
A019096150-1g
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
4513-01-3 95%
1g
$400.00 2023-09-01

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine 関連文献

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepineに関する追加情報

Recent Advances in the Study of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS: 4513-01-3)

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS: 4513-01-3) is a tricyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its pharmacological properties, synthesis methods, and potential as a lead compound for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

One of the key areas of interest is the compound's structural similarity to known tricyclic antidepressants (TCAs), which suggests potential applications in neuropharmacology. Recent research has explored its binding affinity to serotonin and norepinephrine transporters, with preliminary results indicating a promising profile for mood disorder treatments. Additionally, modifications to the core structure have been investigated to enhance selectivity and reduce off-target effects, which are common limitations of traditional TCAs.

In terms of synthesis, advancements have been made in optimizing the production of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine. A study published in 2023 demonstrated a novel catalytic method that improves yield and reduces byproducts, making the process more efficient and environmentally friendly. This development is particularly relevant for scaling up production for preclinical and clinical studies.

Another significant area of research involves the compound's potential anti-inflammatory and analgesic properties. In vitro and in vivo studies have shown that 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can modulate inflammatory pathways, suggesting its utility in treating chronic inflammatory conditions. These findings are supported by molecular docking studies that highlight its interaction with key inflammatory mediators.

Despite these promising results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is focused on addressing these gaps, with particular emphasis on improving bioavailability and reducing potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS: 4513-01-3) represents a versatile compound with multiple therapeutic potentials. Recent studies have shed light on its pharmacological properties, synthesis improvements, and applications in neuropharmacology and inflammation. Continued research and development are essential to fully harness its benefits and translate findings into clinical applications.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.